molecular formula C11H24ClNO B13051121 4-(Isobutylamino)-1-methylcyclohexan-1-OL hcl

4-(Isobutylamino)-1-methylcyclohexan-1-OL hcl

Cat. No.: B13051121
M. Wt: 221.77 g/mol
InChI Key: ZYGZUUNXNHHTFQ-UHFFFAOYSA-N
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Description

4-(Isobutylamino)-1-methylcyclohexan-1-OL hydrochloride is a chemical compound with a cyclohexane ring substituted with an isobutylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isobutylamino)-1-methylcyclohexan-1-OL hydrochloride typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.

    Introduction of the isobutylamino group: This step involves the substitution of a suitable leaving group on the cyclohexane ring with an isobutylamine.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 4-(Isobutylamino)-1-methylcyclohexan-1-OL hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch reactors: For controlled synthesis and easy monitoring.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(Isobutylamino)-1-methylcyclohexan-1-OL hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The isobutylamino group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.

Scientific Research Applications

4-(Isobutylamino)-1-methylcyclohexan-1-OL hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-(Isobutylamino)-1-methylcyclohexan-1-OL hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Isopropylamino)-1-methylcyclohexan-1-OL hydrochloride
  • 4-(Butylamino)-1-methylcyclohexan-1-OL hydrochloride
  • 4-(Ethylamino)-1-methylcyclohexan-1-OL hydrochloride

Uniqueness

4-(Isobutylamino)-1-methylcyclohexan-1-OL hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C11H24ClNO

Molecular Weight

221.77 g/mol

IUPAC Name

1-methyl-4-(2-methylpropylamino)cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C11H23NO.ClH/c1-9(2)8-12-10-4-6-11(3,13)7-5-10;/h9-10,12-13H,4-8H2,1-3H3;1H

InChI Key

ZYGZUUNXNHHTFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1CCC(CC1)(C)O.Cl

Origin of Product

United States

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